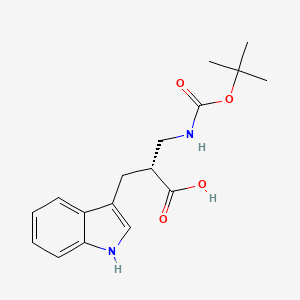
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-propionic acid
Overview
Description
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-propionic acid, also known as (S)-2-(tert-Butoxycarbonylamino-methyl)-3-(1H-indol-3-yl)propionic acid or SBTMP, is an indole-based synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. SBTMP is an organic compound with a molecular formula of C14H19NO3 and a molecular weight of 249.30 g/mol. It is a white crystalline solid that is soluble in water, ethanol, and methanol.
Scientific Research Applications
Comprehensive Analysis of Indole-Based Compounds
Indole derivatives, including compounds similar to “(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-propionic acid”, have a wide range of scientific research applications due to their diverse biological activities. Below are detailed sections focusing on unique applications of indole derivatives:
Antiviral Applications: Indole derivatives have been found to possess significant antiviral activities. They are researched for their potential to inhibit virus replication and for use in treatments against various viral infections.
Anti-inflammatory Properties: These compounds are also known for their anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs.
Anticancer Research: Indoles play a crucial role in cancer research due to their ability to act as anticancer agents, with potential applications in chemotherapy and tumor inhibition.
Anti-HIV Activities: Research into indole derivatives includes their use as anti-HIV agents, aiming to prevent the replication of the HIV virus within the human body.
Antioxidant Effects: The antioxidant properties of indoles make them useful in combating oxidative stress and may have implications in preventing diseases related to oxidative damage.
Antimicrobial Applications: Indole-based compounds exhibit antimicrobial activities, which are essential for developing new antibiotics and treatments for bacterial infections.
Antitubercular Potential: These compounds are investigated for their antitubercular activities, which could lead to new treatments for tuberculosis.
Antidiabetic Research: Indoles are also studied for their antidiabetic properties, which could contribute to managing and treating diabetes.
Each of these fields represents a significant area of research where indole derivatives, including those similar to the compound , are being explored for their potential benefits and applications in scientific research .
properties
IUPAC Name |
(2R)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBGSWOKWJLJKT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
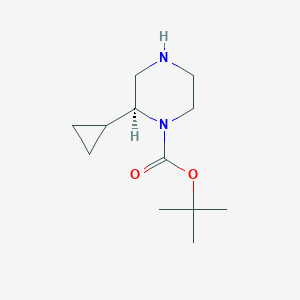
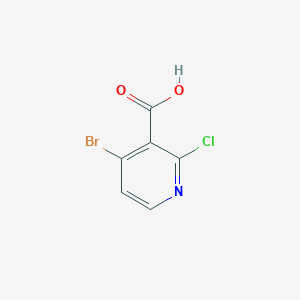
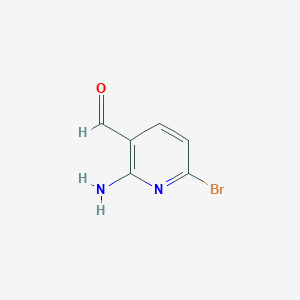
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)
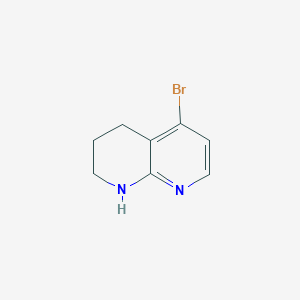
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
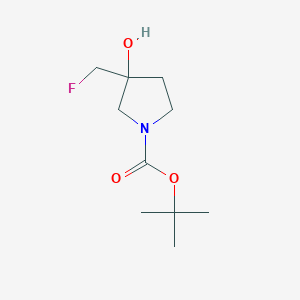
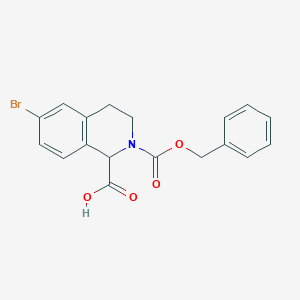
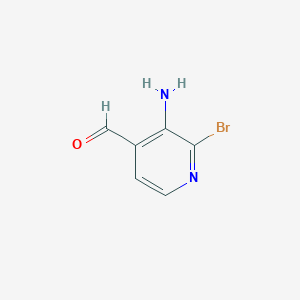
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)